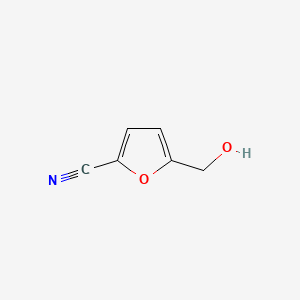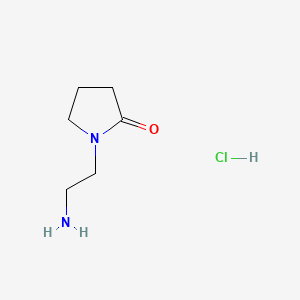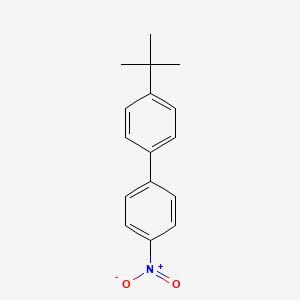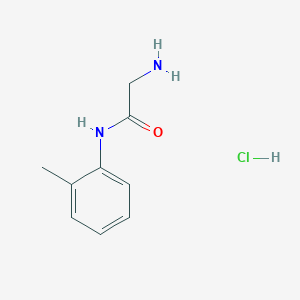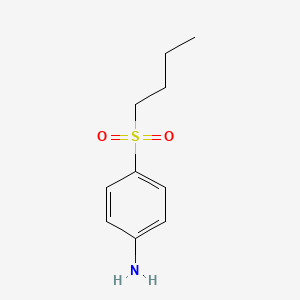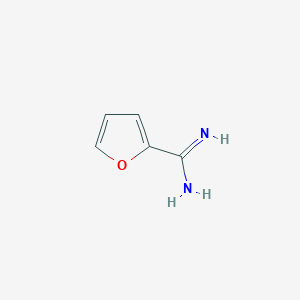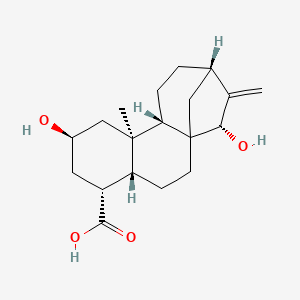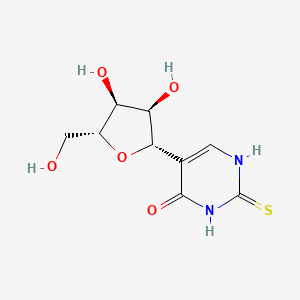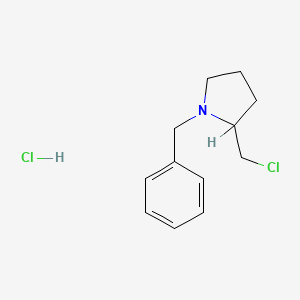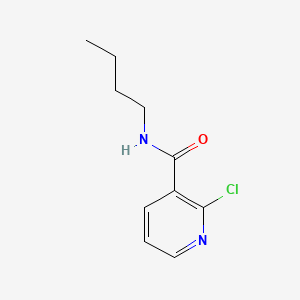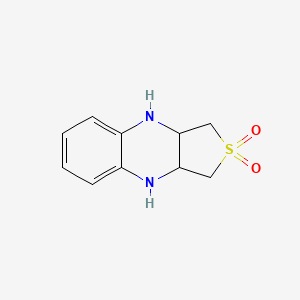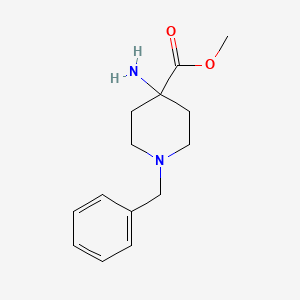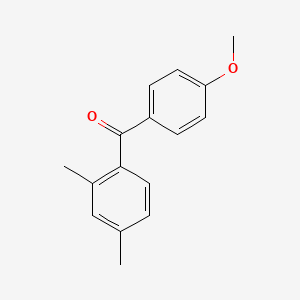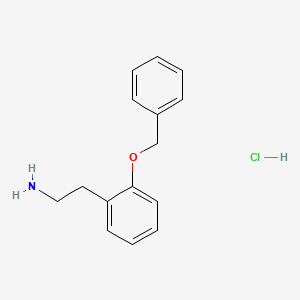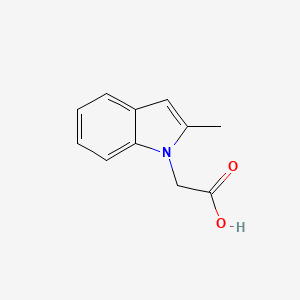
(2-Methylindol-1-yl)acetic acid
Übersicht
Beschreibung
(2-Methylindol-1-yl)acetic acid is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . It is also known by its IUPAC name (2-methyl-1H-indol-1-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of (2-Methylindol-1-yl)acetic acid consists of a 2-methylindol-1-yl group attached to an acetic acid group . The InChI code for this compound is 1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
(2-Methylindol-1-yl)acetic acid is used as a reactant for the enantioselective preparation of α-aryl alkylcarboxylic acids. This application is crucial in the synthesis of chiral molecules, which are important in pharmaceuticals due to their high specificity in biological interactions .
Protein Kinase C Inhibition
This compound serves as a reactant for the preparation of protein kinase C (PKC) inhibitor methylindolylpyridinylmethylpiperidinylindolylpyrroledione. PKC inhibitors are significant in the study of signal transduction pathways in cells and have implications in cancer research .
Stereoselective Lactonization
It is also involved in the stereoselective preparation of δ-lactones through Michael addition/lactonization with unsaturated carboxylates. δ-lactones have various applications, including as flavors and fragrances, and in medicinal chemistry .
Anticancer Activity
Indole derivatives, including (2-Methylindol-1-yl)acetic acid, have been recognized for their potential in treating cancer cells. They are part of ongoing research to develop new therapeutic agents against various types of cancer .
Antimicrobial Properties
These compounds have shown activity against microbes, which makes them candidates for developing new antimicrobial agents that could be used to treat different infections .
Treatment of Disorders
The indole scaffold is present in many synthetic drug molecules that are used for treating various disorders in the human body, indicating the broad therapeutic potential of indole derivatives .
Receptor Affinity
Indole derivatives bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for clinical and biological applications .
Synthesis of Heterocyclic Compounds
Recent studies have highlighted the application of indoles, including (2-Methylindol-1-yl)acetic acid, in multicomponent reactions for the synthesis of a variety of heterocyclic compounds. These compounds are significant in creating complex heterocyclic scaffolds used in drug discovery .
Wirkmechanismus
Target of Action
(2-Methylindol-1-yl)acetic acid, also known as 2-(2-methyl-1H-indol-1-yl)acetic acid, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that (2-Methylindol-1-yl)acetic acid may also interact with various targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that (2-Methylindol-1-yl)acetic acid may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that (2-Methylindol-1-yl)acetic acid may also be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (18921 g/mol) suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is plausible that (2-Methylindol-1-yl)acetic acid may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methylindol-1-yl)acetic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerated environment . Additionally, the compound’s action and efficacy may be influenced by the specific biological environment in which it is present, including the presence of other molecules, pH, and temperature.
Eigenschaften
IUPAC Name |
2-(2-methylindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICLRNAZXDKAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389582 | |
| Record name | (2-Methyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylindol-1-yl)acetic acid | |
CAS RN |
86704-55-4 | |
| Record name | (2-Methyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



